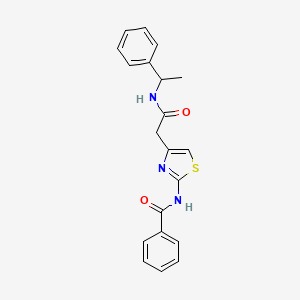![molecular formula C19H27ClN2O3 B2570821 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide CAS No. 2380143-20-2](/img/structure/B2570821.png)
2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MORAb-003 and is a monoclonal antibody that targets the cancer antigen 125 (CA-125).
Mécanisme D'action
The mechanism of action of MORAb-003 involves the binding of the monoclonal antibody to 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide. This binding results in the inhibition of the growth and proliferation of cancer cells. Additionally, MORAb-003 has been shown to induce antibody-dependent cellular cytotoxicity (ADCC), which is the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects:
MORAb-003 has been shown to have a significant impact on the levels of 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide in the blood of patients with ovarian cancer. This monoclonal antibody has been shown to decrease the levels of 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide in the blood, which is an indication of the inhibition of cancer cell growth. Additionally, MORAb-003 has been shown to have minimal toxicity in preclinical studies, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MORAb-003 in lab experiments has several advantages, including its high specificity for 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide and its ability to induce ADCC. However, the production of monoclonal antibodies can be time-consuming and expensive, which can limit their availability for lab experiments.
Orientations Futures
There are several future directions for the research and development of MORAb-003. One potential direction is the exploration of its use in combination with other therapeutic agents for the treatment of ovarian cancer. Additionally, the use of MORAb-003 in the treatment of other cancers that overexpress 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is an area of interest. Finally, the development of new linker molecules for the synthesis of MORAb-003 could lead to improvements in its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of MORAb-003 involves the modification of a monoclonal antibody through the attachment of a cyclic peptide. This modification is achieved through the use of a linker molecule that is attached to the monoclonal antibody and the cyclic peptide. The linker molecule used in the synthesis of MORAb-003 is a propanamide molecule.
Applications De Recherche Scientifique
MORAb-003 has been extensively studied for its potential therapeutic applications in the treatment of ovarian cancer. This monoclonal antibody has been shown to have a high affinity for 2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide, which is a glycoprotein that is overexpressed in many ovarian cancers. The use of MORAb-003 as a therapeutic agent has shown promising results in preclinical studies, and clinical trials are currently underway.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-18(2,25-16-6-4-15(20)5-7-16)17(23)21-14-19(8-3-9-19)22-10-12-24-13-11-22/h4-7H,3,8-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABLKWQRRYQXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1(CCC1)N2CCOCC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2570738.png)

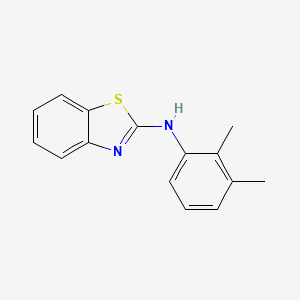
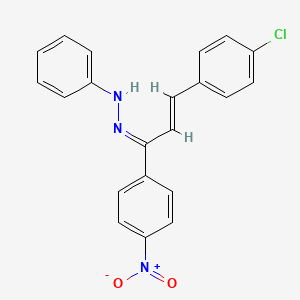
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2570747.png)

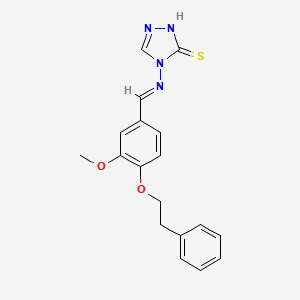
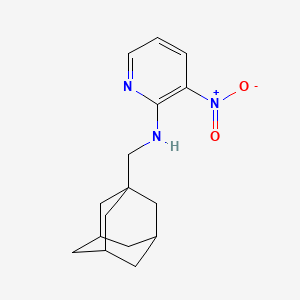
![(E)-4-(Dimethylamino)-N-[(4-thiophen-2-ylphenyl)methyl]but-2-enamide](/img/structure/B2570754.png)
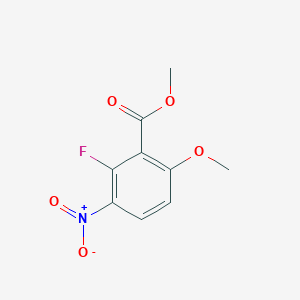
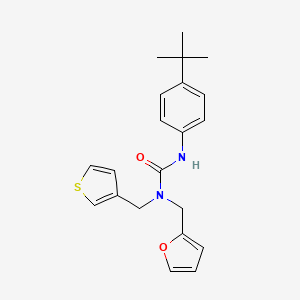
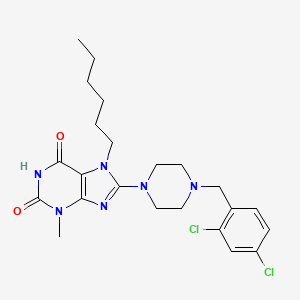
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2570759.png)
